molecular formula C7H10N2O B14383053 1,5-Dimethyl-1H-pyrrole-3-carboxamide CAS No. 89943-18-0

1,5-Dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B14383053
CAS No.: 89943-18-0
M. Wt: 138.17 g/mol
InChI Key: IUJCICMQHBMRFO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxamide group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride salt and dimethylaminopyridine (DMAP) in acetonitrile as a solvent at room temperature . Another method includes the condensation of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide with various substituted acetophenones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

1,5-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including antimicrobial and enzyme inhibitory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Biological Activity

1,5-Dimethyl-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a fatty acid amide hydrolase (FAAH) inhibitor. This enzyme plays a crucial role in the endocannabinoid system, which is involved in various physiological processes. The inhibition of FAAH can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for conditions such as pain, inflammation, and neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been assessed through various studies that explore its structure-activity relationship (SAR). The core structure appears to be pivotal in determining the potency and selectivity of the compound against FAAH.

Key Findings from Research Studies

  • Potency : Compound 3h, which includes the this compound core, exhibited an IC50 value of 6.88 nM, indicating strong inhibitory activity against FAAH . This potency was attributed to favorable interactions with key residues in the enzyme's active site.
  • Binding Interactions : The carboxamide group forms critical hydrogen bonds with residues such as Q273 and V270, while π-π stacking interactions with F192 enhance binding affinity . The presence of a phenylhexyl lateral chain further stabilizes these interactions.
  • Comparative Activity : Other analogues derived from this core structure showed varying degrees of inhibition, with modifications leading to decreased potency. For instance, the absence of methyl groups or shifting the amide position resulted in reduced inhibitory effects .

Case Studies and Experimental Data

Several studies have provided insights into the biological effects and potential therapeutic applications of this compound.

Table 1: Inhibitory Potency of Selected Compounds

CompoundIC50 (nM)Notes
3h6.88Most potent FAAH inhibitor in the series
3g1.10Strong interactions with enzyme residues
3iHigherLacks methyl on nitrogen; reduced potency
3jLowerAmide shifted to position 5; less effective

Biological Characterization

In addition to its role as a FAAH inhibitor, studies have explored the compound's anti-inflammatory properties. For example:

  • Neuroblastoma Cell Line : The compound demonstrated a potential anti-inflammatory profile by reducing LPS-induced activation of NF-κB in IMR32 cells . This suggests that it may have broader implications for treating inflammatory conditions beyond its enzymatic inhibition.

Properties

CAS No.

89943-18-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,5-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-5-3-6(7(8)10)4-9(5)2/h3-4H,1-2H3,(H2,8,10)

InChI Key

IUJCICMQHBMRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)C(=O)N

Origin of Product

United States

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